2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide
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Overview
Description
- Its chemical structure consists of a chloro-substituted phenoxy group, furan rings, and an acetamide moiety.
- Chlorocreasin has drawn attention due to its antimicrobial, anthelmintic, and antitumor properties .
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide: , belongs to a class of compounds with potential biological activities.
Preparation Methods
- Chlorocreasin can be synthesized through a multistep process:
- Start with p-chloro-m-cresol (1).
- React it with ethylchloroacetate to yield 2-(4-chloro-3-methylphenoxy) acetate (2).
- Treatment of (2) with hydrazine hydrate produces 2-(4-chloro-3-methylphenoxy) acetohydrazide (3).
- Finally, react compound (3) with various aromatic furfural aldehydes to obtain the desired Schiff bases (4a–k).
Chemical Reactions Analysis
- Chlorocreasin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine hydrate, furfural aldehydes, and other aromatic compounds.
- Major products formed are the Schiff bases (4a–k) with diverse substituents.
Scientific Research Applications
Antibacterial Activity: Chlorocreasin exhibits promising antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Anthelmintic Activity: It also shows significant activity against earthworm species (Pheretima posthuma and Perionyx excavates).
Mechanism of Action
- The precise mechanism remains an active area of research.
- Molecular targets and pathways involved in its antibacterial and anthelmintic effects need further exploration.
Comparison with Similar Compounds
- Chlorocreasin’s uniqueness lies in its specific combination of phenoxy, furan, and acetamide moieties.
- Similar compounds include creasin and its analogs .
Properties
Molecular Formula |
C19H18ClNO4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18ClNO4/c1-14-10-15(6-7-18(14)20)25-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-24-17/h2-10H,11-13H2,1H3 |
InChI Key |
HEEHWJDSRKSGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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